2-Amino-4,5-dimethylfuran-3-carbonitrile
CAS No.: 5117-88-4
Cat. No.: VC21279833
Molecular Formula: C7H8N2O
Molecular Weight: 136.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5117-88-4 |
---|---|
Molecular Formula | C7H8N2O |
Molecular Weight | 136.15 g/mol |
IUPAC Name | 2-amino-4,5-dimethylfuran-3-carbonitrile |
Standard InChI | InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 |
Standard InChI Key | ACHDPRAJHGRGDC-UHFFFAOYSA-N |
SMILES | CC1=C(OC(=C1C#N)N)C |
Canonical SMILES | CC1=C(OC(=C1C#N)N)C |
Introduction
Chemical Structure and Basic Properties
2-Amino-4,5-dimethylfuran-3-carbonitrile is a furan derivative with two methyl groups at positions 4 and 5, an amino group at position 2, and a carbonitrile (cyano) group at position 3. The compound has the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol . The presence of the amino group and nitrile functionality on the furan ring creates a scaffold with distinctive chemical properties and reactivity patterns.
Structural Identification
The compound can be identified through several standard nomenclature systems and identifiers as shown in Table 1:
Parameter | Value |
---|---|
IUPAC Name | 2-Amino-4,5-dimethylfuran-3-carbonitrile |
CAS Number | 5117-88-4 |
Molecular Formula | C₇H₈N₂O |
Molecular Weight | 136.15 g/mol |
MDL Number | MFCD00274264 |
SMILES | CC1=C(C)C(C#N)=C(N)O1 |
InChI | 1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 |
InChI Key | ACHDPRAJHGRGDC-UHFFFAOYSA-N |
Table 1: Structural identifiers of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Physical Properties
The physical properties of 2-Amino-4,5-dimethylfuran-3-carbonitrile provide important information for its handling, purification, and application in research settings. The compound typically appears as a solid at room temperature with specific physical characteristics.
Key Physical Parameters
Property | Value |
---|---|
Physical State | Solid |
Melting Point | 163-169°C (literature value) |
Boiling Point | Not clearly reported in available literature |
Appearance | Typically a crystalline solid |
Solubility | Slightly soluble in chloroform and methanol |
Table 2: Physical properties of 2-Amino-4,5-dimethylfuran-3-carbonitrile
Synthesis Methods
While the search results don't provide specific synthesis methods for 2-Amino-4,5-dimethylfuran-3-carbonitrile, there are general approaches that can be inferred from related compounds and typical heterocyclic synthesis strategies.
Chemical Reactivity
The chemical reactivity of 2-Amino-4,5-dimethylfuran-3-carbonitrile is largely determined by its functional groups. The presence of the amino group and nitrile functionality, combined with the furan ring system, creates multiple sites for potential chemical transformations.
Reactivity Patterns
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Amino Group Reactivity:
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Can participate in nucleophilic substitution reactions
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Potential for acylation, alkylation, and other transformations typical of primary amines
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May serve as a nucleophile in various condensation reactions
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-
Nitrile Group Reactivity:
-
Susceptible to hydrolysis to form carboxylic acids or amides
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Can undergo reduction to form primary amines
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Potential participation in cycloaddition reactions
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-
Furan Ring Reactivity:
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The furan ring can participate in electrophilic aromatic substitution reactions
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Potential for Diels-Alder reactions as a diene
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Susceptibility to ring-opening reactions under certain conditions
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Hazard Statement | Description | Signal Word |
---|---|---|
H302 | Harmful if swallowed | Warning |
H312 | Harmful in contact with skin | Warning |
H332 | Harmful if inhaled | Warning |
Table 3: GHS hazard classifications for 2-Amino-4,5-dimethylfuran-3-carbonitrile
Comparison with Related Compounds
Comparing 2-Amino-4,5-dimethylfuran-3-carbonitrile with structurally related compounds provides insight into the influence of structural variations on properties and reactivity.
Comparison with 2-Amino-4,5-dimethylthiophene-3-carbonitrile
A particularly relevant comparison can be made with 2-Amino-4,5-dimethylthiophene-3-carbonitrile (CAS: 4651-94-9), which differs only in that it contains a thiophene ring instead of a furan ring.
Property | 2-Amino-4,5-dimethylfuran-3-carbonitrile | 2-Amino-4,5-dimethylthiophene-3-carbonitrile |
---|---|---|
Molecular Formula | C₇H₈N₂O | C₇H₈N₂S |
Molecular Weight | 136.15 g/mol | 152.22 g/mol |
Melting Point | 163-169°C | 90-91°C |
Ring System | Furan (oxygen-containing) | Thiophene (sulfur-containing) |
Electronic Properties | Less aromatic than thiophene analogue | More aromatic than furan analogue |
Reactivity | More reactive toward electrophiles at C-2 and C-5 | Different reactivity profile due to sulfur atom |
Table 4: Comparison between 2-Amino-4,5-dimethylfuran-3-carbonitrile and its thiophene analogue
The replacement of the oxygen atom with sulfur alters the electronic distribution within the ring, affecting properties such as aromaticity, dipole moment, and chemical reactivity. The thiophene derivative has a lower melting point and different solubility characteristics compared to the furan analogue.
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